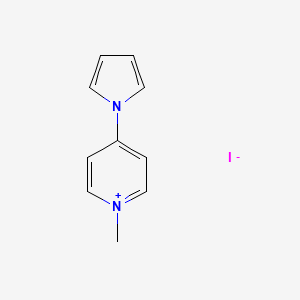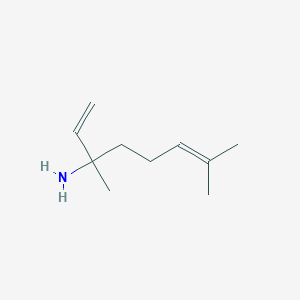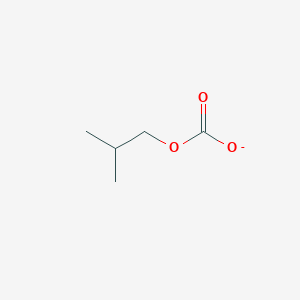
2-Methylpropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl carbonate is an organic compound belonging to the class of carbonates It is characterized by the presence of a carbonate group (CO3) bonded to a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropyl carbonate can be synthesized through the reaction of 2-methylpropanol with phosgene or carbonyl diimidazole. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{2-Methylpropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, this compound can be produced through the transesterification of dimethyl carbonate with 2-methylpropanol. This method is preferred due to its higher yield and lower environmental impact compared to the use of phosgene. The reaction is catalyzed by a base such as sodium methoxide and occurs at elevated temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methylpropanol and carbon dioxide.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride can yield 2-methylpropanol.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 2-Methylpropanol and carbon dioxide.
Reduction: 2-Methylpropanol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl carbonate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, releasing 2-methylpropanol upon hydrolysis. The released 2-methylpropanol can then interact with cellular pathways, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Methylpropyl carbonate can be compared with other carbonates such as ethyl carbonate and propyl carbonate. While all these compounds share the carbonate functional group, this compound is unique due to the presence of the 2-methylpropyl group, which imparts different physical and chemical properties. Similar compounds include:
- Ethyl carbonate
- Propyl carbonate
- Butyl carbonate
These compounds differ in their alkyl groups, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
57272-07-8 |
|---|---|
Molekularformel |
C5H9O3- |
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
2-methylpropyl carbonate |
InChI |
InChI=1S/C5H10O3/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
InChI-Schlüssel |
QRAFJHXNLQTXQW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)COC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


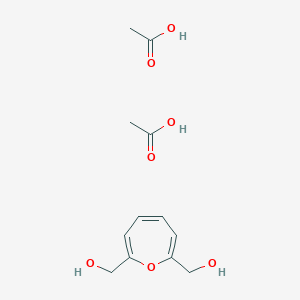

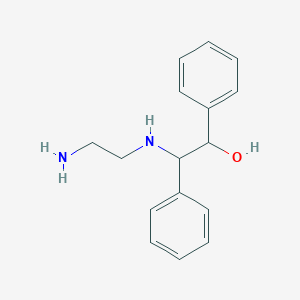
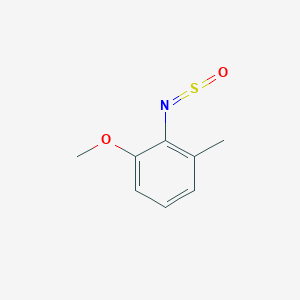
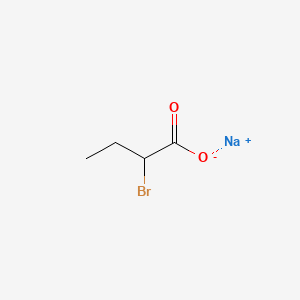
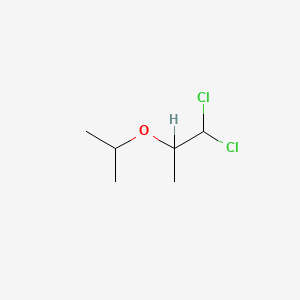
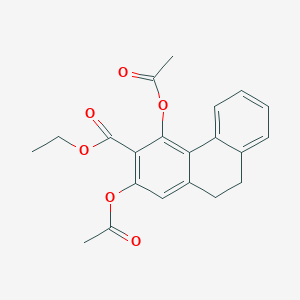
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
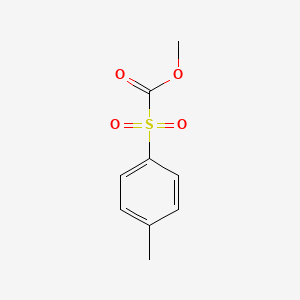
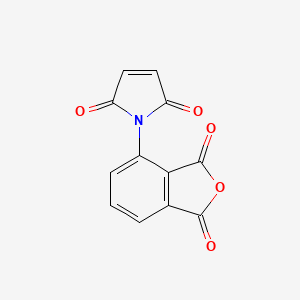
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)

